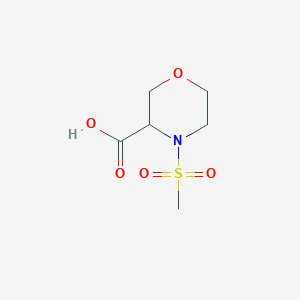

4-Methanesulfonyl-morpholine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-methylsulfonylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5S/c1-13(10,11)7-2-3-12-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEKNNWGSVDNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCOCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Condensation and Subsequent Sulfonylation

A patented method for related morpholin-3-one derivatives uses a condensation cyclization reaction of substituted ethyloxyacetyl intermediates under basic conditions to form the morpholinone ring, followed by sulfonylation to introduce the methanesulfonyl group.

- Starting from amino-substituted precursors (e.g., p-nitroaniline derivatives), an amidation reaction with 1,4-dioxane-2-one or halogenated acetyl reagents forms N-(2-substituted ethyloxyacetyl) intermediates.

- Cyclization under basic conditions (e.g., potassium carbonate in DMF at 115-120 °C) yields 4-substituted morpholin-3-ones.

- Sulfonylation is achieved by reacting the 4-hydroxy group with methanesulfonyl chloride or related sulfonylating agents, converting the hydroxyl into a methanesulfonyl ester or sulfonate leaving group.

- Finally, hydrolysis or deprotection steps yield the morpholine-3-carboxylic acid with the methanesulfonyl substituent at the 4-position.

This method emphasizes:

- High reaction selectivity.

- Avoidance of harsh catalytic hydrogenation steps that may degrade sensitive morpholinone rings.

- High overall yields (up to 85%) and product purity (up to 99.9%) through careful temperature control and removal of water and low-boiling solvents during reactions.

Direct Sulfonylation of Morpholine Derivatives

Another approach involves direct sulfonylation of morpholine derivatives bearing a free hydroxyl group at the 4-position:

- The morpholine-3-carboxylic acid or morpholin-3-one intermediate is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the 4-methanesulfonyl derivative.

- The reaction is typically conducted in an aprotic solvent such as dichloromethane or DMF at low to moderate temperatures (0-25 °C) to control the sulfonylation and minimize side reactions.

- Subsequent purification yields the target compound.

This method is straightforward but requires careful control of reaction conditions to avoid ring-opening or over-sulfonylation.

Alternative Routes via Halogenation and Substitution

Some syntheses employ halogenation of the 4-hydroxy group to form a good leaving group (e.g., 4-chloromorpholin-3-one), followed by nucleophilic substitution with methanesulfinic acid or related sulfonyl nucleophiles to install the methanesulfonyl group.

This approach:

- Utilizes halogenated intermediates prepared by reaction with reagents like thionyl chloride or phosphorus halides.

- Allows for controlled substitution reactions under mild conditions.

- Can be combined with subsequent hydrolysis to yield the carboxylic acid.

Reaction Conditions and Yields

| Step | Typical Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Amidation (forming intermediate) | Amino precursor + 1,4-dioxane-2-one, base (K2CO3), DMF | 115-120 | ~48-81 | Hot filtration and solvent recovery improve purity |

| Cyclization | Base-promoted intramolecular condensation | 115-120 | Included above | High selectivity, avoids ring-opening by-products |

| Sulfonylation | Methanesulfonyl chloride + base (Et3N) | 0-25 | 70-90 | Requires dry aprotic solvent, slow addition recommended |

| Hydrolysis/Deprotection | Acidic or basic aqueous workup | Room temp | High | Removes protecting groups, yields free carboxylic acid |

Research Findings and Optimization Notes

- Temperature control is critical during condensation and sulfonylation to prevent decomposition or side reactions.

- Removal of water and low-boiling solvents during reactions (e.g., by vacuum distillation) enhances yield and purity by minimizing hydrolysis and side-product formation.

- Avoidance of catalytic hydrogenation steps is beneficial for morpholinone stability, as catalytic reduction can cause ring degradation.

- Stepwise addition of reagents (e.g., dropwise addition of halogenated intermediates) improves reaction selectivity and reduces side reactions.

- Purification by hot filtration and washing with solvents like dichloromethane or ethyl acetate yields high-purity products suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Intermediates | Advantages | Challenges |

|---|---|---|---|

| Condensation + Sulfonylation | Amino precursors, 1,4-dioxane-2-one, methanesulfonyl chloride | High yield and purity, environmentally friendly | Multi-step, requires temperature control |

| Direct Sulfonylation | Morpholine-3-carboxylic acid, methanesulfonyl chloride | Simple, fewer steps | Sensitive to moisture, risk of ring-opening |

| Halogenation + Substitution | Halogenated morpholin-3-one, sulfinic acid salts | Controlled substitution, mild conditions | Requires halogenation step, handling halogen reagents |

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Methyl-substituted morpholine derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Methanesulfonyl-morpholine-3-carboxylic acid serves as a building block in organic synthesis, enabling the preparation of complex molecules. Its unique functional groups allow for diverse transformations, making it valuable in creating pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized in biological research, particularly in studying enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with nucleophilic sites on proteins makes it an important tool for investigating biochemical pathways.

Medicinal Chemistry

In medicinal chemistry, 4-Methanesulfonyl-morpholine-3-carboxylic acid has been explored for its potential as a therapeutic agent. Its structural features allow it to act as an inhibitor for various enzymes, including carbonic anhydrases and proteases, which are relevant in cancer and infectious disease treatments.

Case Studies

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The morpholine-3-carboxylic acid scaffold is versatile, with modifications at position 4 leading to distinct properties. Key analogs include:

*Estimated molecular weight based on morpholine-3-carboxylic acid (C₅H₉NO₃) + methanesulfonyl (CH₃SO₂).

Key Observations:

- Acidity : The methanesulfonyl group lowers the pKa of the carboxylic acid (estimated ~3.6) compared to alkyl-substituted analogs (e.g., methyl or ethyl), making it more acidic and water-soluble .

- Reactivity : The electron-withdrawing nature of -SO₂CH₃ accelerates nucleophilic reactions at the carboxylic acid group, which is critical in esterification or amidation processes .

Physicochemical and Pharmacological Comparisons

Table: Comparative Properties of Morpholine-3-carboxylic Acid Derivatives

| Property | 4-Methanesulfonyl Derivative | 4-Methyl Derivative (HCl) | 4-Ethyl Derivative | 4-(4-Amino-phenyl) Derivative |

|---|---|---|---|---|

| Solubility | High (polar groups) | High (ionic HCl salt) | Moderate | Moderate (aromatic amine) |

| Acidity (pKa) | ~3.6 | ~4.5 (carboxylic acid) | ~4.8 | ~4.2 |

| Applications | Pharmaceutical intermediate | Research chemical | Fine chemical | Pharmacological research |

Pharmacological Relevance:

- The 4-(4-Amino-phenyl) derivative (MW 222.24) is explicitly marketed for pharmacological research, highlighting the role of aromatic amines in drug design .

- Complex derivatives, such as those in (MW 1007.16), demonstrate the scaffold’s adaptability in designing high-molecular-weight therapeutics .

Biological Activity

4-Methanesulfonyl-morpholine-3-carboxylic acid (MSMCA) is a morpholine derivative featuring a methanesulfonyl group and a carboxylic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications in drug development.

MSMCA can be synthesized through the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by carboxylation to introduce the carboxylic acid group. The synthesis typically requires controlled conditions to enhance yield and purity.

The biological activity of MSMCA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methanesulfonyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins, which can modulate their activity and lead to various biological effects .

Biological Activities

Research has highlighted several key biological activities associated with MSMCA:

- Antimicrobial Activity : MSMCA has shown potential antimicrobial properties, particularly against Gram-negative bacteria. Studies indicate that compounds with similar structures exhibit significant inhibition against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

- Enzyme Inhibition : MSMCA is investigated for its role as an enzyme inhibitor. The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, making it a candidate for antibiotic development .

- Anti-inflammatory Effects : Preliminary studies suggest that MSMCA may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of MSMCA analogs against various bacterial strains. The results demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as effective antimicrobial agents .

Case Study 2: Enzyme Targeting

Research focused on the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a promising target in Gram-negative bacteria. MSMCA showed prolonged residence time on LpxC, suggesting its efficacy in disrupting bacterial growth through targeted enzyme inhibition .

Comparative Analysis

To better understand the unique properties of MSMCA, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methanesulfonyl-morpholine | Lacks carboxylic acid group | Limited applications in bioconjugation |

| Morpholine-4-carboxylic acid | Lacks methanesulfonyl group | Less reactive in certain chemical reactions |

| MSMCA | Contains both methanesulfonyl and carboxylic acid groups | Versatile applications in drug design |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.